molecular formula C13H13NO2 B1526053 [6-(Benzyloxy)pyridin-3-yl]methanol CAS No. 936344-83-1

[6-(Benzyloxy)pyridin-3-yl]methanol

Cat. No.: B1526053
CAS No.: 936344-83-1
M. Wt: 215.25 g/mol
InChI Key: YPIZJUMKFXIJQH-UHFFFAOYSA-N
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Description

[6-(Benzyloxy)pyridin-3-yl]methanol is a pyridine derivative characterized by a benzyloxy group at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For example, it was utilized in the synthesis of quinoline-based inhibitors targeting Plasmodium N-myristoyltransferase, where it contributed to structural modifications aimed at enhancing inhibitory potency . Its benzyloxy group provides steric bulk and lipophilicity, while the hydroxymethyl group offers a reactive site for further functionalization, such as Mitsunobu reactions or esterification .

Properties

IUPAC Name

(6-phenylmethoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIZJUMKFXIJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936344-83-1
Record name [6-(benzyloxy)pyridin-3-yl]methanol
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Biological Activity

The compound [6-(Benzyloxy)pyridin-3-yl]methanol , also known by its chemical formula C13H13NO2C_{13}H_{13}NO_2 and CID 59255139, is a pyridine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antioxidant, and neuroprotective properties, along with detailed research findings and case studies.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted with a benzyloxy group and a hydroxymethyl group. The presence of these substituents is significant as they may influence the compound's interaction with biological targets.

Structural Characteristics

FeatureDescription
Molecular FormulaC13H13NO2C_{13}H_{13}NO_2
Functional GroupsBenzyloxy, Hydroxymethyl
Core StructurePyridine Ring

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study, several pyridine derivatives were tested against a panel of pathogens. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antioxidant Properties

The hydroxymethyl group in this compound is believed to contribute to its antioxidant capacity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The antioxidant activity may be attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. This has been supported by in vitro studies demonstrating significant reductions in oxidative damage when cells were treated with the compound .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Compounds in the pyridine family have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings

A study exploring the neuroprotective effects of similar compounds indicated that they could enhance neuronal survival under stress conditions by modulating signaling pathways involved in cell survival .

Comparative Analysis with Similar Compounds

To further understand the unique biological activities of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
2-MethylpyridineMethyl group on pyridineAntimicrobial
6-Methyl-4-pyridinemethanolHydroxymethyl substitutionNeuroprotective
4-ThiomethylpyridineMethylthio groupAntioxidant

This comparison highlights how the combination of functional groups in this compound may enhance its biological activity compared to simpler derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of [6-(Benzyloxy)pyridin-3-yl]methanol, a comparative analysis with structurally analogous pyridine methanol derivatives is provided below. Key factors include substituent type, position, molecular weight, and functional utility.

Table 1: Structural and Functional Comparison of Pyridine Methanol Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Benzyloxy (6), hydroxymethyl (3) C₁₃H₁₃NO₂ 215.25 Intermediate for antimalarial inhibitors
(6-(4-Boc-piperazin-1-yl)pyridin-3-yl)methanol Piperazine-Boc (6), hydroxymethyl (3) C₁₆H₂₄N₃O₃ 309.38 Enhanced solubility for drug design
(6-Iodopyridin-2-yl)-methanol Iodo (6), hydroxymethyl (2) C₆H₆INO 235.02 Halogenated analog for cross-coupling reactions
(6-Methoxypyridin-2-yl)-methanol Methoxy (6), hydroxymethyl (2) C₇H₉NO₂ 139.15 Reduced lipophilicity vs. benzyloxy analogs
(5,6-Dimethoxypyridin-3-yl)methanol Methoxy (5,6), hydroxymethyl (3) C₈H₁₁NO₃ 169.18 Electron-rich pyridine for nucleophilic reactions
(2-(Benzyloxy)-6-methylpyridin-3-yl)methanol Benzyloxy (2), methyl (6) C₁₄H₁₅NO₂ 229.28 Positional isomer with altered reactivity
(2-(4-(Benzyloxy)phenyl)pyridin-3-yl)methanol Benzyloxy-phenyl (2), hydroxymethyl (3) C₁₉H₁₇NO₂ 291.35 Extended conjugation for material science

Key Structural and Functional Differences

Substituent Position and Reactivity: The position of the benzyloxy group significantly impacts reactivity. For instance, this compound (6-position) is more sterically hindered than its 2-benzyloxy analog (e.g., (2-(Benzyloxy)-6-methylpyridin-3-yl)methanol), which may influence coupling reactions or crystallization behavior . Halogenated analogs like (6-Iodopyridin-2-yl)-methanol enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy or benzyloxy groups are less reactive in such contexts .

Lipophilicity and Solubility: The benzyloxy group in this compound increases lipophilicity (logP ~2.1) compared to methoxy-substituted derivatives (logP ~0.8 for (6-Methoxypyridin-2-yl)-methanol), affecting membrane permeability in drug candidates . Piperazine-substituted derivatives (e.g., (6-(4-Boc-piperazin-1-yl)pyridin-3-yl)methanol) exhibit improved aqueous solubility due to hydrogen-bonding capacity, making them favorable for pharmacokinetic optimization .

Applications in Drug Discovery: this compound was pivotal in synthesizing antimalarial compounds via Mitsunobu reactions, whereas (2-(4-(Benzyloxy)phenyl)pyridin-3-yl)methanol finds utility in materials science due to extended π-conjugation . Dimethoxy analogs like (5,6-Dimethoxypyridin-3-yl)methanol are electron-rich, facilitating nucleophilic aromatic substitutions for agrochemical intermediates .

Research Findings and Trends

  • Biological Activity : Benzyloxy-containing derivatives often show enhanced bioactivity over methoxy variants due to increased hydrophobicity, as seen in antimalarial studies . However, excessive lipophilicity can reduce solubility, necessitating structural trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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